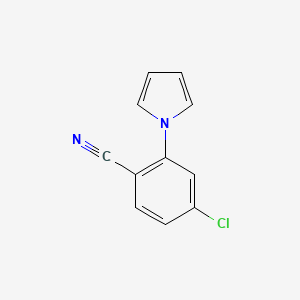![molecular formula C12H19ClN4 B2385004 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride CAS No. 1245569-20-3](/img/structure/B2385004.png)
1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzimidazole core linked to a dimethylaminopropyl group. The trihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
- The next step involves the introduction of the dimethylaminopropyl group. This can be done via a nucleophilic substitution reaction where the benzimidazole core reacts with 3-chloropropyl dimethylamine.
- The final step is the conversion to the trihydrochloride form, which is typically achieved by treating the compound with hydrochloric acid.
-
Industrial Production Methods
- Industrial production often involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can also occur, especially at the imine or amine groups.
Substitution: Nucleophilic substitution reactions are common, particularly involving the dimethylaminopropyl group.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic conditions.
-
Major Products
- The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield various amine derivatives.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride involves its interaction with various molecular targets:
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-(3-(Dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride can be compared with other similar compounds:
-
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound shares the dimethylaminopropyl group but lacks the benzimidazole core.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound has a similar structure but different functional groups.
N,N-Dimethyl-1,3-propanediamine: Another related compound with similar chemical properties.
-
Uniqueness
- The presence of the benzimidazole core in this compound provides unique chemical and biological properties, making it distinct from other related compounds.
Properties
CAS No. |
1245569-20-3 |
|---|---|
Molecular Formula |
C12H19ClN4 |
Molecular Weight |
254.76 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]benzimidazol-5-amine;hydrochloride |
InChI |
InChI=1S/C12H18N4.ClH/c1-15(2)6-3-7-16-9-14-11-8-10(13)4-5-12(11)16;/h4-5,8-9H,3,6-7,13H2,1-2H3;1H |
InChI Key |
UTEGSESGKLIXHH-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


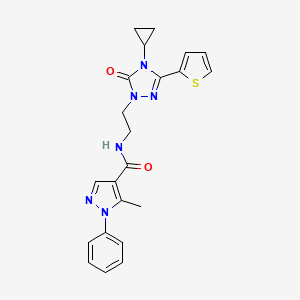
![(1-Methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2384922.png)
![1-benzyl-3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}thiourea](/img/structure/B2384923.png)
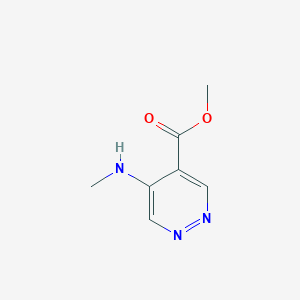

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2384930.png)
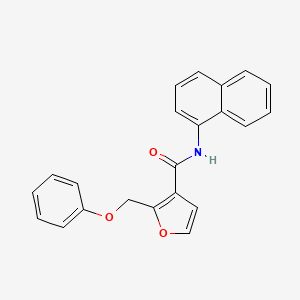
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)


![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)
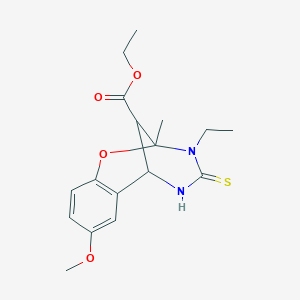
![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2384943.png)
